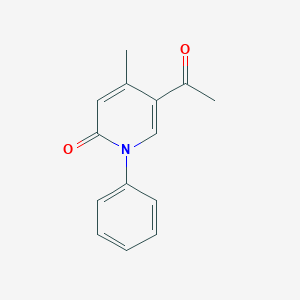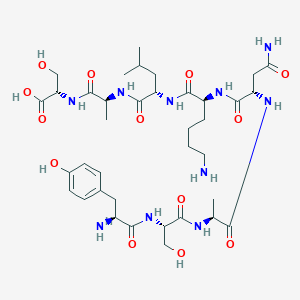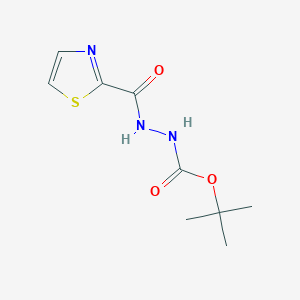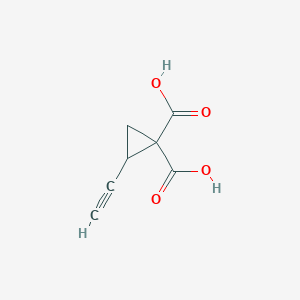![molecular formula C22H18N4O2 B12630280 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12630280.png)
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their diverse biological activities and photochemical properties. The compound’s structure includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multicomponent reactions (MCRs) and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core . Another approach involves the Friedländer cyclization, which is a green strategy for synthesizing naphthyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Gemifloxacin: A compound containing the 1,8-naphthyridine core, used for treating bacterial infections.
Other Naphthyridines: Various naphthyridine derivatives are used in medicinal chemistry and materials science.
Uniqueness
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structure imparts distinct biological activities and chemical reactivity compared to other naphthyridines .
Propiedades
Fórmula molecular |
C22H18N4O2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O2/c1-14-3-2-4-15(13-14)22(28)25-17-7-5-16(6-8-17)24-19-11-12-23-21-18(19)9-10-20(27)26-21/h2-13H,1H3,(H,25,28)(H2,23,24,26,27) |
Clave InChI |
FMCHIONISPNEKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)

![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine](/img/structure/B12630214.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)
![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)
![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)


![Diethoxybis[7-(diphenylphosphino)heptyl]silane](/img/structure/B12630242.png)

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12630260.png)

